Ethyl methanesulfonylacetate

Übersicht

Beschreibung

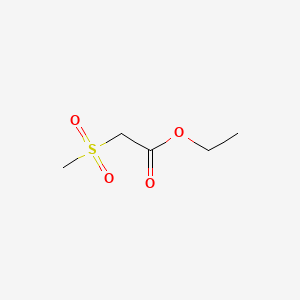

Ethyl methanesulfonylacetate is an organic compound with the molecular formula C5H10O4S. It is a colorless to yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its role as an intermediate in organic synthesis and its utility in the preparation of other chemical compounds .

Vorbereitungsmethoden

Ethyl methanesulfonylacetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the desired product quality .

Analyse Chemischer Reaktionen

Ethyl methanesulfonylacetate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common reagents used in these reactions include strong acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Mutagenesis in Crop Plants

Ethyl methanesulfonate has been extensively studied for its mutagenic properties, particularly in the context of crop improvement. It induces point mutations that can lead to phenotypic variations beneficial for agricultural practices.

- Rice Breeding : In a study involving Oryza sativa (Basmati rice), EMS was applied at varying concentrations (0.25% to 1.25%). The results indicated that doses between 0.5% and 0.75% were optimal for creating genetic diversity without severely impacting germination rates. The study successfully developed over 800 mutant types, enhancing the genetic base of the rice variety .

- Pepper Breeding : Another significant application is seen in Capsicum annuum, where EMS was utilized to generate a mutant population that exhibited diverse phenotypes including variations in plant height and fruit morphology. This study identified nine mutations using Targeting Induced Local Lesions IN Genomes (TILLING) techniques, showcasing EMS's potential in functional gene analysis and molecular breeding .

Inducing Morphological Variations

EMS has been shown to effectively induce morphological changes in various plant species:

- Coriandrum sativum : A study focused on inducing morphological mutants in coriander demonstrated that EMS treatments resulted in significant changes in leaf size and stem height. The optimal concentration for inducing these traits was found to be 0.1% v/v, while higher concentrations led to reduced germination rates .

- Sugarcane : In sugarcane research, EMS was applied to callus tissues to induce osmotic stress tolerance. This approach aimed at developing varieties with improved resilience against drought conditions .

Table 1: Summary of EMS Applications in Different Crops

| Crop Species | Application | EMS Concentration | Key Findings |

|---|---|---|---|

| Oryza sativa | Genetic diversity enhancement | 0.5% - 0.75% | Over 800 mutant types developed |

| Capsicum annuum | Phenotypic variation | N/A | Identified nine mutations via TILLING |

| Coriandrum sativum | Morphological mutants | 0.1% v/v | Significant increases in leaf size and stem height |

| Sugarcane | Osmotic stress tolerance | 0.5% | Improved drought resilience |

Wirkmechanismus

The mechanism by which ethyl methanesulfonylacetate exerts its effects involves the interaction of its functional groups with various molecular targets. For example, in nucleophilic substitution reactions, the methanesulfonyl group acts as a leaving group, allowing the nucleophile to attach to the carbon atom. This process can be influenced by the presence of catalysts and specific reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Ethyl methanesulfonylacetate can be compared to other similar compounds such as ethyl acetate and methanesulfonic acid esters. While ethyl acetate is a simple ester used primarily as a solvent, this compound has additional functional groups that make it more reactive and versatile in chemical synthesis. Methanesulfonic acid esters, on the other hand, share similar reactivity patterns but may differ in their specific applications and reactivity due to variations in their alkyl groups .

Similar compounds include:

- Ethyl acetate

- Methanesulfonic acid esters

- Mthis compound

These compounds highlight the unique properties and applications of this compound in various fields of research and industry .

Biologische Aktivität

Ethyl methanesulfonylacetate (EMSA) is an organosulfur compound recognized for its diverse biological activities, particularly as an alkylating agent. It is structurally related to ethyl methanesulfonate (EMS), a well-studied mutagen. This article delves into the biological activity of EMSA, focusing on its mutagenic potential, applications in genetic research, and effects on various biological systems.

EMSA functions primarily as an alkylating agent , which means it can introduce alkyl groups into biomolecules, particularly DNA. This action leads to the formation of abnormal bases in DNA, such as O6-ethylguanine, which can result in mispairing during DNA replication. The typical outcome is a transition mutation from guanine-cytosine (G:C) pairs to adenine-thymine (A:T) pairs, significantly impacting genetic stability and cellular function .

Mutagenic Properties

Research indicates that EMSA exhibits significant mutagenic properties. For instance, studies have shown that EMS can induce mutations at rates ranging from to mutations per gene without substantial cell death. This high mutagenic potential makes it a valuable tool in experimental genetics for inducing point mutations .

Case Studies

-

Impact on Artemisia vulgaris : A study evaluated the effects of EMS-induced mutagenesis in Artemisia vulgaris under salt stress conditions. The results demonstrated that EMS treatment led to significant alterations in biochemical parameters such as chlorophyll and carotenoid content. The study utilized various concentrations of EMS and assessed its impact on plant growth and physiological responses .

Treatment Chlorophyll a (mg g −1 FW) Chlorophyll b (mg g −1 FW) Total Chlorophyll (mg g −1 FW) Carotenoid (mg g −1 FW) Control 0.70 ± 0.04 0.34 ± 0.07 1.04 ± 0.04 0.58 ± 0.008 NaCl Stress (100 mM) 0.67 ± 0.06 0.30 ± 0.04 0.97 ± 0.02 0.54 ± 0.003 NaCl Stress (200 mM) 0.61 ± 0.03 0.28 ± 0.01 0.89 ± 0.01 0.49 ± 0.001 NaCl Stress (300 mM) 0.57 ± 0.04 0.24 ± 0.02 0.81 ± 0.07 0.48 ± 0.009 - Cell Cytotoxicity Studies : Another investigation assessed the cytotoxic effects of EMSA on HeLa cells using the MTT assay, revealing low cytotoxicity across various concentrations of the compound . This finding suggests potential applications in biomedicine where lower toxicity is desirable.

Repair Mechanisms

The cellular response to EMSA-induced DNA damage involves various repair mechanisms, including the action of O-6-methylguanine-DNA methyltransferase, which can reverse the damage caused by alkylation . Understanding these repair pathways is crucial for evaluating the long-term implications of EMSA exposure.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Ethyl Methanesulfonylacetate in laboratory settings?

this compound is a reactive sulfonate ester requiring stringent safety measures. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Employers must comply with OSHA 1910.132 standards for hazard-specific PPE .

- Ventilation: Use fume hoods to minimize inhalation risks during synthesis or purification.

- Storage and Disposal: Store in airtight containers at recommended temperatures (e.g., 2–8°C for stability). Dispose via certified waste management services adhering to RCRA guidelines .

Q. What synthetic methodologies are effective for this compound?

The compound is typically synthesized via nucleophilic substitution or esterification. A common approach involves:

- Reacting methanesulfonyl chloride with ethyl acetoacetate in the presence of a base (e.g., triethylamine) under anhydrous conditions.

- Purification via vacuum distillation or column chromatography (e.g., silica gel with ethyl acetate/hexane eluent) .

- Yield optimization: Monitor reaction progress using TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and adjust stoichiometry to minimize side products.

Q. How can researchers ensure the purity of this compound?

Analytical validation requires:

- Chromatography: HPLC or GC-MS with a polar stationary phase (e.g., C18 column) and UV detection at 210–220 nm .

- Spectroscopy: Confirm structural integrity via ¹H NMR (δ ~1.3 ppm for ethyl CH₃, δ ~3.4 ppm for sulfonyl CH₃) and FT-IR (C=O stretch at ~1740 cm⁻¹, S=O at ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory data on reaction conditions (e.g., temperature, catalyst efficiency) be resolved?

Case study: Polyaddition reactions using this compound may show variability in molecular weight (Mw) due to temperature sensitivity.

- Systematic testing: Conduct parallel polymerizations at 25°C and 70°C using a high-throughput platform (e.g., HTPSI) to assess temperature-dependent Mw trends .

- Statistical analysis: Apply ANOVA to compare yields or Mw distributions across conditions. For example, elevated temperatures (70°C) may enhance Michael addition kinetics but risk decomposition .

Q. What advanced techniques characterize polymer derivatives of this compound?

- Size-Exclusion Chromatography (SEC): Determine Mw and polydispersity (Đ) using THF as the mobile phase and polystyrene standards .

- Thermal Analysis: DSC/TGA to assess glass transition (Tg) and thermal stability (e.g., decomposition onset >200°C) .

- Solubility Profiling: Test polymer solubility in DMF, THF, or ethanol to guide application-specific formulation .

Q. How do structural modifications of this compound influence biological activity?

- Structure-Activity Relationship (SAR): Introduce functional groups (e.g., aryl or heterocyclic substituents) via nucleophilic substitution. Evaluate cytotoxicity using in vitro assays (e.g., MTT on HEK293 cells) .

- Mechanistic Studies: Use fluorescence quenching or SPR to probe interactions with biological targets (e.g., enzymes or receptors) .

Q. Methodological Guidance for Data Contradictions

- Reproducibility Checks: Replicate experiments under standardized conditions (e.g., humidity-controlled environments) to isolate variables.

- Meta-Analysis: Aggregate data from multiple studies using tools like PRISMA guidelines to identify consensus or outliers .

- Cross-Validation: Combine NMR, MS, and XRD data to resolve ambiguities in molecular structure or reaction pathways .

Eigenschaften

IUPAC Name |

ethyl 2-methylsulfonylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S/c1-3-9-5(6)4-10(2,7)8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCWQCYBCZADCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196220 | |

| Record name | Ethyl (methylsulphonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4455-15-6 | |

| Record name | Acetic acid, 2-(methylsulfonyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4455-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl methanesulfonylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004455156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4455-15-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (methylsulphonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (methylsulphonyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL METHANESULFONYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US8UT6HL7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.